5-methoxy-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine
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Overview
Description
5-methoxy-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine is a complex organic compound with a unique structure that includes a tetrahydropyridine ring, a nitro group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine typically involves multiple steps. One common approach includes:
Nitration: Introduction of the nitro group to the aromatic ring.
Etherification: Formation of the propan-2-yloxy group.
Cyclization: Formation of the tetrahydropyridine ring.
Methoxylation: Introduction of the methoxy group.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions for each step to ensure high yield and purity. These methods often use automated systems to control temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-methoxy-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methoxy-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding to target molecules.
Comparison with Similar Compounds
4-Nitrophenyl derivatives: Compounds with similar nitro group substitutions.
Tetrahydropyridine derivatives: Compounds with similar ring structures.
Methoxy-substituted aromatics: Compounds with similar methoxy group substitutions.
Uniqueness: 5-methoxy-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C16H22N2O4 |
---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
5-methoxy-1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C16H22N2O4/c1-11(2)22-15-9-12(5-6-14(15)18(19)20)13-7-8-17(3)10-16(13)21-4/h5-6,9,11H,7-8,10H2,1-4H3 |
InChI Key |
HPBOIYVWGLCJBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C2=C(CN(CC2)C)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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